molecular formula C26H30N4O4S2 B2936014 N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide CAS No. 476642-68-9

N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide

Cat. No.: B2936014
CAS No.: 476642-68-9
M. Wt: 526.67
InChI Key: FJOOXTNDKXVGPB-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazole is a similar heterocyclic compound, but it contains a nitrogen atom and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Anti-Tumor Agents

Compounds with structures similar to N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide have been synthesized and evaluated for their anti-tumor activities. For instance, Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles, demonstrating promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Antifungal Activities

Derivatives of bis-thiazoles have been investigated for their antimicrobial and antifungal properties. Purohit, Prasad, and Mayur (2011) synthesized bis-1,3,4-oxadiazoles and bis-pyrazoles, reporting significant in vitro cytotoxicity against human cancer cell lines and conducting DNA binding studies to evaluate their potential as antimicrobial agents (Purohit, Prasad, & Mayur, 2011).

Coordination Polymers and Fluorescent Properties

Li, Guo, Weng, and Lin (2012) explored the synthesis of cadmium(II) metal-organic frameworks (MOFs) based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands. These compounds exhibited interesting structural features and fluorescent properties, highlighting their potential applications in materials science (Li, Guo, Weng, & Lin, 2012).

Selective Extraction and Catalytic Systems

A novel application in the field of selective metal extraction was demonstrated by Zhang, Wang, Zheng, Wang, Liu, and Yang (2016), who developed a 2-mercaptobenzothiazole-functionalized ionic liquid for the selective extraction of Pd(II) from hydrochloric acid medium, showcasing the potential of bis-thiazole derivatives in enhancing selectivity and efficiency in metal recovery processes (Zhang, Wang, Zheng, Wang, Liu, & Yang, 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a catalyst, it would likely facilitate a chemical reaction by lowering the activation energy .

Properties

IUPAC Name

N,N'-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]decanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S2/c1-17-11-13-21(33-17)19-15-35-25(27-19)29-23(31)9-7-5-3-4-6-8-10-24(32)30-26-28-20(16-36-26)22-14-12-18(2)34-22/h11-16H,3-10H2,1-2H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOOXTNDKXVGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)CCCCCCCCC(=O)NC3=NC(=CS3)C4=CC=C(O4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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